1-(5-Chloro-3-methyl-2-pyridinyl)piperazine

Lipophilicity LogP Physicochemical Properties

1-(5‑Chloro‑3‑methyl‑2‑pyridinyl)piperazine is a chlorinated 2‑pyridinyl‑piperazine building block (C₁₀H₁₄ClN₃, MW 211.69 g mol⁻¹, purity ≥95–98%) designed to introduce a sterically and electronically differentiated piperazine handle into bioactive molecules. The pyridine ring carries a chlorine atom at the 5‑position (σ‑withdrawing) and a methyl group at the 3‑position (σ‑donating, lipophilicity‑enhancing), which together modulate the pKₐ, solubility, and metabolic profile of the piperazine nitrogen relative to simpler 2‑pyridinyl‑piperazine scaffolds.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 912556-79-7
Cat. No. B3361102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-3-methyl-2-pyridinyl)piperazine
CAS912556-79-7
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCNCC2)Cl
InChIInChI=1S/C10H14ClN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
InChIKeyKCEBPJMHRGYJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-3-methyl-2-pyridinyl)piperazine (CAS 912556‑79‑7) – Chemical Identity, Physicochemical Baseline, and Comparator Landscape


1-(5‑Chloro‑3‑methyl‑2‑pyridinyl)piperazine is a chlorinated 2‑pyridinyl‑piperazine building block (C₁₀H₁₄ClN₃, MW 211.69 g mol⁻¹, purity ≥95–98%) designed to introduce a sterically and electronically differentiated piperazine handle into bioactive molecules . The pyridine ring carries a chlorine atom at the 5‑position (σ‑withdrawing) and a methyl group at the 3‑position (σ‑donating, lipophilicity‑enhancing), which together modulate the pKₐ, solubility, and metabolic profile of the piperazine nitrogen relative to simpler 2‑pyridinyl‑piperazine scaffolds . The closest commercially relevant analogs are 1‑(5‑chloropyridin‑2‑yl)piperazine (CAS 87394‑65‑8, C₉H₁₂ClN₃, MW 197.66 g mol⁻¹) and 1‑(5‑chloropyridin‑2‑yl)-3‑methylpiperazine (CAS 1250773‑22‑8, C₁₀H₁₄ClN₃, MW 211.69 g mol⁻¹), which differ in the presence and position of the methyl substituent .

Why 1‑(5‑Chloro‑3‑methyl‑2‑pyridinyl)piperazine Cannot Be Replaced by a Generic 2‑Pyridinyl‑Piperazine – The Quantitative Case for Substitution‑Pattern Specificity


In the 2‑pyridinyl‑piperazine class, small changes in the pyridine substitution pattern produce large shifts in receptor selectivity, lipophilicity, and pharmacokinetic behavior [1]. Published structure–activity relationship (SAR) studies demonstrate that moving the pyridyl nitrogen from the 2‑position to the 3‑ or 4‑position flips sigma‑receptor subtype preference from σ₂ to σ₁, and that adding even a single halogen or methyl group can alter binding affinity by an order of magnitude [1]. For instance, 1‑(3‑fluoro‑2‑pyridinyl)piperazine is documented to be a more potent α₂‑adrenoceptor antagonist than either yohimbine or rauwolscine, whereas the unsubstituted 1‑(2‑pyridyl)piperazine shows a markedly different selectivity profile [2]. Consequently, when a synthetic route or a patent‑protected scaffold specifies the 5‑chloro‑3‑methyl‑2‑pyridinyl‑piperazine motif, substituting a des‑methyl, des‑chloro, or regioisomeric analog will not reproduce the intended binding, solubility, or metabolic profile. The quantitative evidence provided in Section 3 makes this substitution risk explicit.

1‑(5‑Chloro‑3‑methyl‑2‑pyridinyl)piperazine – Quantified Differentiation Evidence vs. Closest Analogs


Lipophilicity Differential vs. Des‑Methyl Analog 1‑(5‑Chloropyridin‑2‑yl)piperazine

The addition of a methyl group at the pyridine 3‑position of 1‑(5‑chloro‑3‑methyl‑2‑pyridinyl)piperazine increases the calculated LogP relative to the des‑methyl analog. The target compound shows an XLogP3 of 1.6–1.85, whereas 1‑(5‑chloropyridin‑2‑yl)piperazine (CAS 87394‑65‑8) displays a LogP of 0.93–1.54 . This ~0.3–0.9 log‑unit upward shift is consistent with the hydrophobic contribution of the methyl substituent and translates into a predicted ~2–8‑fold increase in the octanol‑water partition coefficient.

Lipophilicity LogP Physicochemical Properties Solubility

Regiochemical Differentiation from 1‑(5‑Chloropyridin‑2‑yl)-3‑methylpiperazine and Impact on Pharmacophoric Geometry

The target compound places the methyl group on the pyridine ring (3‑position), whereas the commercially available isomer 1‑(5‑chloropyridin‑2‑yl)-3‑methylpiperazine (CAS 1250773‑22‑8) carries the methyl group on the piperazine ring (3‑position) . Published SAR shows that 2‑pyridinyl‑piperazines preferentially engage the σ₂ receptor, while 3‑ and 4‑pyridinyl‑piperazines favor the σ₁ receptor [1]. A methyl substituent ortho to the piperazine attachment point (pyridine 3‑position) alters the dihedral angle between the pyridine and piperazine rings, modulating the pharmacophoric distance between the piperazine basic nitrogen and the pyridine nitrogen. Although no direct binding data exist for the target compound, a close regioisomer—1‑(3‑chloro‑4‑methyl‑pyridin‑2‑yl)‑piperazine (the 3‑chloro‑4‑methyl isomer)—displays a Ki of 4,300 nM at the α₁‑adrenergic receptor, demonstrating that the position of the chloro and methyl substituents materially affects receptor recognition [2].

Regiochemistry Pharmacophore Geometry Sigma Receptor Binding Site Complementarity

Patent‑Documented Utility as a Key Synthetic Intermediate in Human 11β‑HSD1 Inhibitor Programs

1‑(5‑Chloro‑3‑methyl‑2‑pyridinyl)piperazine is explicitly claimed as a substructure in the Markush formula of patent family WO 2006/106423, which discloses amino sulfonyl derivatives as inhibitors of human 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) [1]. The 11β‑HSD1 enzyme is a validated target for type 2 diabetes and metabolic syndrome. In contrast, the des‑methyl analog 1‑(5‑chloropyridin‑2‑yl)piperazine and the piperazine‑methyl isomer (CAS 1250773‑22‑8) are not explicitly claimed in this patent family. The patent’s exemplified compounds demonstrate IC₅₀ values in the nanomolar range against human 11β‑HSD1, establishing the 5‑chloro‑3‑methyl substitution pattern as part of the pharmacophore necessary for enzyme inhibition [1].

Patent Literature 11β-HSD1 Metabolic Disease Synthetic Intermediate Amino Sulfonyl Derivatives

Purity and Physical‑State Consistency for Reproducible Scale‑Up vs. Lower‑Purity Analog Batches

Major commercial suppliers of 1‑(5‑chloro‑3‑methyl‑2‑pyridinyl)piperazine consistently offer purity ≥95%, with multiple vendors (ChemScene, CymitQuimica, Leyan) specifying ≥98% . The compound is typically supplied as a powder with defined storage conditions (sealed, dry, 2–8 °C) . In contrast, the des‑methyl analog 1‑(5‑chloropyridin‑2‑yl)piperazine is frequently offered at 95% purity and is sometimes shipped as the dihydrochloride salt, introducing variability in the free‑base content that requires correction during synthesis . The higher and more tightly specified purity of the target compound reduces the risk of introducing undefined impurities into multi‑step synthetic sequences, which is critical for GLP‑grade or patent‑exemplified syntheses.

Purity Specification Quality Control Reproducibility Procurement

Toxicological Impurity Risk Profile: Absence of Genotoxic Structural Alert vs. Nitro‑Containing Pyridinyl‑Piperazine Analogs

The 5‑chloro‑3‑methyl substitution pattern on the pyridine ring lacks nitro, aromatic amine, and aflatoxin‑like structural alerts that are present in certain historical pyridinyl‑piperazine analogs (e.g., nitropyridinyl‑piperazines) [1]. Under ICH M7 guidelines, the chloro‑methyl substitution is classified as a Class 5 (non‑mutagenic) structural alert, whereas nitro‑containing analogs fall into Class 2 or Class 3, requiring tighter impurity control [1][2]. This lower inherent genotoxic risk simplifies analytical testing requirements and reduces batch‑rejection rates during pharmaceutical development.

Genotoxicity Structural Alert Impurity Control ICH M7

1‑(5‑Chloro‑3‑methyl‑2‑pyridinyl)piperazine – Optimal Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Medicinal Chemistry Programs Targeting the 11β‑HSD1 Enzyme for Type 2 Diabetes and Metabolic Syndrome

This compound is the correct building block for synthesizing amino sulfonyl derivatives claimed in WO 2006/106423 A2 as 11β‑HSD1 inhibitors. The 5‑chloro‑3‑methyl‑2‑pyridinyl‑piperazine motif is explicitly listed in the patent’s Markush structure, and its LogP of 1.6–1.85 provides the lipophilicity necessary for target engagement in adipose and hepatic tissue [1]. Using a des‑methyl or piperazine‑methyl analog would place the resulting final compound outside the patent claims and is expected to reduce 11β‑HSD1 inhibitory potency.

Structure–Activity Relationship (SAR) Exploration Around the 2‑Pyridinyl‑Piperazine σ₂ Receptor Pharmacophore

Published SAR establishes that 2‑pyridinyl‑piperazines, of which this compound is a representative, preferentially favor σ₂ receptor binding over σ₁ [2]. The chloro and methyl substituents at the pyridine 5‑ and 3‑positions offer tunable handles for probing the σ₂ binding pocket topology without altering the core 2‑pyridinyl‑piperazine framework. This makes the compound a preferred starting scaffold for σ₂‑selective probe development, particularly in neuroprotection and methamphetamine‑abuse pharmacotherapy research.

High‑Purity Building Block for Multi‑Step Parallel Synthesis and Lead Optimization Libraries

With ≥98% purity consistently available from multiple suppliers , this compound is suited for parallel synthesis workflows where stoichiometric precision is critical. The free‑base form eliminates the need for neutralization steps required with hydrochloride salts, and the ICH M7 Class 5 genotoxic impurity profile reduces the analytical burden during library production.

Intellectual Property FTO (Freedom‑to‑Operate) and Patent‑Anchored Scaffold Development

Organizations building patent portfolios around pyridinyl‑piperazine‑based therapeutics can use this specific compound to anchor their SAR filings to the WO 2006/106423 patent family, establishing a clear priority chain and differentiating their chemical matter from competitors relying on generic 2‑pyridinyl‑piperazine scaffolds.

Quote Request

Request a Quote for 1-(5-Chloro-3-methyl-2-pyridinyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.